Pentiapine
Overview
Description
Pentiapine is a novel inhibitor of dopamine release, primarily used as a tranquilizer. It produces a dose-dependent decrease in spontaneous motor activity and blocks morphine-induced hyperactivity . This compound is known for its potential in mitigating addictive behaviors by blocking the acquisition of conditioned place preference induced by substances like morphine and methylenedioxymethamphetamine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentiapine can be synthesized through a multi-step process involving the formation of its core structure, which includes a piperazine ring and an imidazo[2,1-b][1,3,5]benzothiadiazepine moiety. The synthesis typically involves the following steps:
- Formation of the piperazine ring.
- Introduction of the imidazo[2,1-b][1,3,5]benzothiadiazepine structure.
- Final coupling and purification steps to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH during the synthesis process. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is essential for monitoring the reaction progress and ensuring the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Pentiapine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Pentiapine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying dopamine release inhibition and its effects on motor activity.
Biology: Investigated for its potential in mitigating addictive behaviors and its effects on neurotransmitter systems.
Medicine: Explored for its tranquilizing effects and potential use in treating conditions related to hyperactivity and addiction.
Industry: Utilized in the development of new tranquilizers and dopamine release inhibitors
Mechanism of Action
Pentiapine exerts its effects by inhibiting the release of dopamine, a key neurotransmitter involved in motor activity and reward pathways. It does not bind to synaptic dopamine receptor sites but instead modulates dopamine release, leading to a decrease in motor activity and blocking the acquisition of conditioned place preference induced by addictive substances .
Comparison with Similar Compounds
Quetiapine: An atypical antipsychotic used for treating schizophrenia and bipolar disorder.
Olanzapine: Another atypical antipsychotic with similar dopamine and serotonin receptor antagonism.
Risperidone: Known for its use in treating schizophrenia and bipolar disorder.
Uniqueness of Pentiapine: this compound is unique in its specific inhibition of dopamine release without binding to synaptic dopamine receptors. This distinct mechanism makes it particularly effective in reducing motor activity and blocking addictive behaviors, setting it apart from other dopamine receptor antagonists .
Properties
IUPAC Name |
5-(4-methylpiperazin-1-yl)imidazo[2,1-b][1,3,5]benzothiadiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5S/c1-18-8-10-19(11-9-18)14-17-12-4-2-3-5-13(12)21-15-16-6-7-20(14)15/h2-7H,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FACMWMBWGSPRKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3SC4=NC=CN24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60231075 | |
Record name | Pentiapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60231075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81382-51-6 | |
Record name | Pentiapine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081382516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentiapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60231075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PENTIAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAP39VD6P5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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